6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps. One common method involves the reaction of a spirocyclic ketone with tert-butoxycarbonyl chloride in the presence of a base to form the Boc-protected intermediate. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
- Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
- tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
6-(((Tert-butoxycarbonyl)amino)methyl)-2-oxaspiro[3.3]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both Boc-protected amine and carboxylic acid functionalities. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C13H21NO5 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-6-13(9(15)16)4-12(5-13)7-18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
WARVNOSNVYWORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)COC2)C(=O)O |
Origin of Product |
United States |
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